![molecular formula C24H18N2O2 B3438410 N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B3438410.png)
N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, sulfonamide compounds have been synthesized with antibacterial activities against various bacterial strains . Another example involves the synthesis of isothiocyanates from amines and phenyl isothiocyanate via a replacement reaction .Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(3-acetylphenyl)quinoline-2-carboxamides, has been studied. The quinoline ring system in these compounds is essentially planar and forms dihedral angles with the acetyl-substituted ring . Some of these compounds feature an intramolecular N—H N hydrogen bond, forming an S(5) ring .Physical And Chemical Properties Analysis
The specific physical and chemical properties of N-(3-acetylphenyl)-2-phenyl-4-quinolinecarboxamide are not available in the retrieved sources .Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Based on the wide range of biological activities associated with similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
N-(3-acetylphenyl)-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c1-16(27)18-10-7-11-19(14-18)25-24(28)21-15-23(17-8-3-2-4-9-17)26-22-13-6-5-12-20(21)22/h2-15H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCBATSEEDAVGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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